![molecular formula C8H10N2O B1314792 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbaldehyde CAS No. 307313-06-0](/img/structure/B1314792.png)
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbaldehyde
Overview
Description
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine is a nitrogen-containing heterocycle. It’s a structural element of natural products and pharmaceutically active compounds . It has found use as a scaffold in drug research and agrochemicals .
Synthesis Analysis
Two principal synthetic routes towards 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine derivatives have been reported. One is based on the hydrogenation of pyrazolo[1,5-a]pyridines, and the other is based on the pyrazole ring closure by 1,3-dipolar cycloaddition of bicyclic sydnone to propargylic acid derivatives .Molecular Structure Analysis
The molecular weight of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine is 122.17 . The InChI code is 1S/C7H10N2/c1-2-6-9-7(3-1)4-5-8-9/h4-5H,1-3,6H2 .Chemical Reactions Analysis
The 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine core can be modified through various chemical reactions. For instance, 1,3-dipolar cycloaddition of a bicyclic sydnone to a propargylic acid amide affords 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2,6- and -3,6-dicarboxylic acid monoamides .Physical And Chemical Properties Analysis
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine is a liquid at room temperature . It should be stored in a dry place .Scientific Research Applications
Antiviral Agents
This compound has been studied for its potential as a core protein allosteric modulator (CpAM) for Hepatitis B Virus (HBV). It shows effectiveness in inhibiting a broad range of nucleoside-resistant HBV mutants and can reduce HBV DNA viral load in an HBV AAV mouse model when administered orally .
Building Blocks for Synthesis
It serves as a scaffold for synthesizing a set of building blocks in a cost-efficient manner. The compound allows the introduction of different substituents, neutral or functionalized, in various positions on the pyrazole and/or piperazine rings .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c11-6-7-5-8-3-1-2-4-10(8)9-7/h5-6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCQQWVWOKJBFCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=CC(=N2)C=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00474343 | |
Record name | 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00474343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbaldehyde | |
CAS RN |
307313-06-0 | |
Record name | 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00474343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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